N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a substituted isoxazole derivative characterized by a 1,2-oxazole core with a carboxamide group at position 2. The amide nitrogen is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, while the isoxazole ring features a 5-methyl and 3-phenyl substituent. This structural configuration imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the phenyl and methyl groups contribute to π-π interactions and steric hindrance, respectively .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-10-15(16(24-26-10)11-5-3-2-4-6-11)17(25)23-12-7-8-14(19)13(9-12)18(20,21)22/h2-9H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPPUAXPCLEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the oxazole ring and carboxamide group contribute to its overall stability and reactivity . The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
(a) N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 432511-39-2)
- Structure : The 4-chloro-3-(trifluoromethyl)phenyl group is replaced with a 4-ethoxyphenyl moiety.
- Properties :
- Molecular weight: 322.358 vs. ~380 (estimated for the target compound).
- The ethoxy group (-OCH₂CH₃) is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro and trifluoromethyl groups. This may decrease binding affinity to targets requiring strong electron-deficient aromatic interactions .
(b) 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS: 866050-87-5)
- Structure : The isoxazole’s 3-phenyl group is replaced with a 2,6-dichlorophenyl, and the amide nitrogen is substituted with a 4-(trifluoromethylsulfanyl)phenyl group.
- Properties :
Modifications to the Isoxazole Core
(a) N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Structure : The 1,2-oxazole ring is partially saturated (4,5-dihydro), and the 3-phenyl group is substituted with a 4-methoxyphenyl.
- The 4-methoxy group introduces polarity, which may affect solubility and target engagement compared to the non-polar 3-phenyl group in the target compound .
(b) N-(3-cyanothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 791126-21-1)
- Structure: The amide nitrogen is attached to a 3-cyanothiophene instead of a substituted phenyl group.
Key Structural and Functional Trends
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
